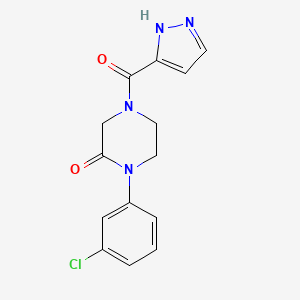

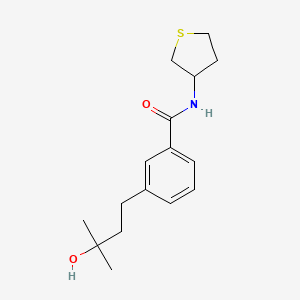

![molecular formula C13H16N2O2S B5549776 2-乙基-1-[(4-乙基苯基)磺酰基]-1H-咪唑](/img/structure/B5549776.png)

2-乙基-1-[(4-乙基苯基)磺酰基]-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole belongs to the class of imidazole derivatives, known for their diverse range of applications in pharmaceuticals, materials science, and organic synthesis. Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the sulfonyl group and ethyl substituents in this compound suggests it has unique chemical and physical properties, making it a subject of interest for various research areas.

Synthesis Analysis

The synthesis of imidazole derivatives like 2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole typically involves the cyclization of diketones or aldehydes with amine precursors in the presence of acids or bases. For compounds with sulfonyl groups, a common strategy might include the reaction of an appropriate phenylsulfonyl chloride with an ethyl-substituted imidazole precursor under basic conditions. While specific synthesis details for this compound are not directly available, related research on imidazole derivatives outlines similar methodologies for constructing the imidazole core and introducing various functional groups (Bermejo et al., 2000).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical behavior and interaction with other molecules. X-ray diffraction and NMR spectroscopy are commonly used techniques for structural characterization. These methods can provide detailed information on the arrangement of atoms within the molecule and the conformation of substituents, which influences the compound's reactivity and physical properties. Studies similar to those by Khaligh et al. (2019) on related compounds can offer insights into the structural aspects of imidazole derivatives, including bond lengths, angles, and electronic distribution (Khaligh et al., 2019).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and coordination with metal ions. The presence of the sulfonyl group in the compound could enhance its reactivity towards nucleophiles, making it useful in coupling reactions and as an intermediate in synthesizing more complex molecules. The research on coordination compounds of imidazole derivatives, as reported by Sousa et al. (2001), demonstrates the potential of these compounds to form complexes with metals, which could be exploited in catalysis and materials science (Sousa et al., 2001).

科学研究应用

阴离子交换膜

一项研究引入了一种新型单体,用于合成含有庞大咪唑基团的聚(亚芳基醚砜),旨在增强碱性燃料电池阴离子交换膜(AEM)的耐碱性。这些膜在碱性条件下表现出显着的离子电导率和稳定性,表明它们在能量转换技术中的潜力(Yang 等,2014)。

有机合成催化

另一项研究利用 3-甲基-1-磺酸咪唑氢硫酸盐作为催化剂,通过一锅缩合工艺合成多氢喹啉衍生物。该方法突出了咪唑衍生物在有机合成中作为高效催化剂的作用,为复杂有机化合物的清洁高产生产提供了可能(Khaligh,2014)。

疏水离子液体

基于 1,3-二烷基咪唑阳离子的疏水离子液体研究揭示了它们的低熔点和高电导率。这些性质使它们适用于各种应用,包括电化学和化学反应的溶剂。该研究强调了咪唑衍生物在制造功能材料方面的多功能性(Bonhôte 等,1996)。

基于咪唑的药物代谢

生物催化在药物代谢中的应用使用密苏里放线菌来产生联芳基双磺酰胺化合物的哺乳动物代谢物,证明了咪唑衍生物在药物研究中了解药物相互作用和代谢的潜力(Zmijewski 等,2006)。

作用机制

安全和危害

The safety data sheet for a related compound, “2-ethyl-1H-imidazole-4-sulfonyl chloride”, indicates that it is a dangerous compound. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

未来方向

While specific future directions for “2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole” are not mentioned in the available resources, it’s worth noting that nitrogen-containing heterocycles like imidazoles are a hot topic in modern synthetic chemistry . They are common structural units widely distributed in natural products, pharmaceutics, agrochemicals, and other functional materials . Therefore, the synthesis of such compounds continues to be a focus of research .

属性

IUPAC Name |

2-ethyl-1-(4-ethylphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-11-5-7-12(8-6-11)18(16,17)15-10-9-14-13(15)4-2/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGRHLZUVVKQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

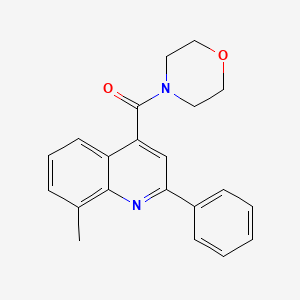

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

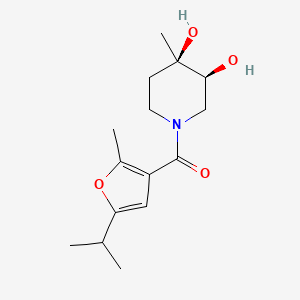

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

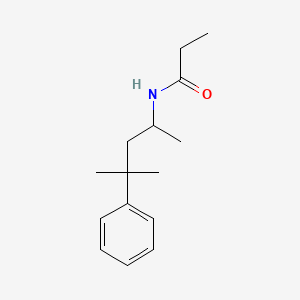

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)